![molecular formula C17H15BrO2 B13657646 Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B13657646.png)
Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4’-bromo-[1,1’-biphenyl]-4-yl)cyclopropane-1-carboxylate: is an organic compound with the molecular formula C17H15BrO2. It is a derivative of biphenyl, featuring a bromine atom at the 4’ position and a cyclopropane carboxylate ester group. This compound is typically a white to off-white crystalline solid and is slightly soluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4’-bromo-[1,1’-biphenyl]-4-yl)cyclopropane-1-carboxylate can be achieved through a multi-step process:
Bromination of Biphenyl: The initial step involves the bromination of biphenyl to produce 4’-bromo-[1,1’-biphenyl].
Formation of Cyclopropane Carboxylate: The brominated biphenyl is then reacted with cyclopropane carboxylic acid under esterification conditions to form the desired product.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and esterification reactions, utilizing optimized conditions to maximize yield and purity. These methods often employ continuous flow reactors to ensure consistent product quality and efficient use of reagents .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or sodium thiolate.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Dehalogenated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties .
Medicine:
Industry:
Mécanisme D'action
The mechanism of action of Methyl 1-(4’-bromo-[1,1’-biphenyl]-4-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropane ring play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Methyl 4’-bromo-[1,1’-biphenyl]-4-carboxylate: Similar structure but lacks the cyclopropane ring.
Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate: Similar structure but has a hydroxy group instead of a bromine atom.
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: Similar structure but has a trifluoromethyl group instead of a biphenyl group.
Uniqueness: Methyl 1-(4’-bromo-[1,1’-biphenyl]-4-yl)cyclopropane-1-carboxylate is unique due to its combination of a brominated biphenyl structure with a cyclopropane carboxylate ester group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C17H15BrO2 |
|---|---|
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
methyl 1-[4-(4-bromophenyl)phenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H15BrO2/c1-20-16(19)17(10-11-17)14-6-2-12(3-7-14)13-4-8-15(18)9-5-13/h2-9H,10-11H2,1H3 |
Clé InChI |
NFFYDFKHDZIKSW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


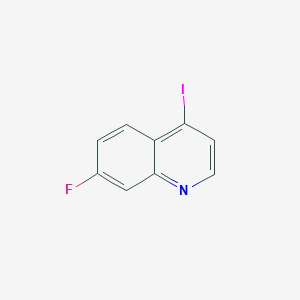
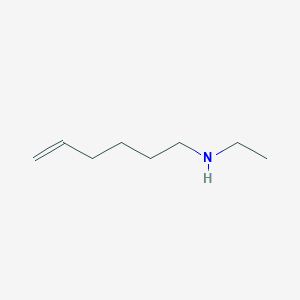
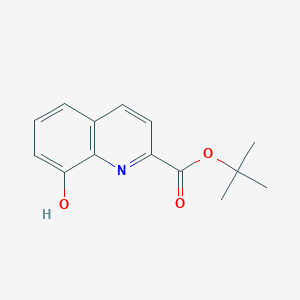
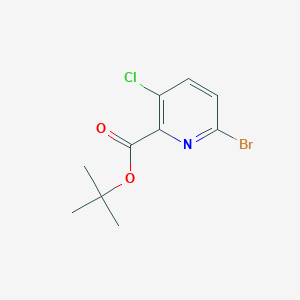

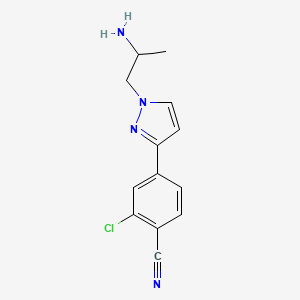
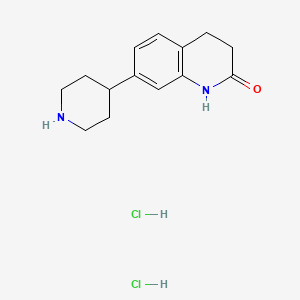
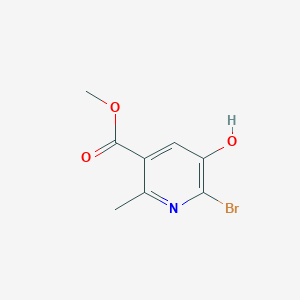
![Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13657650.png)
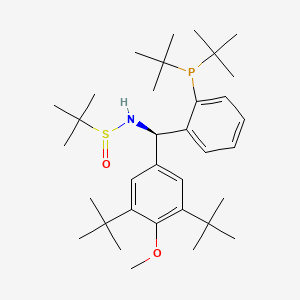
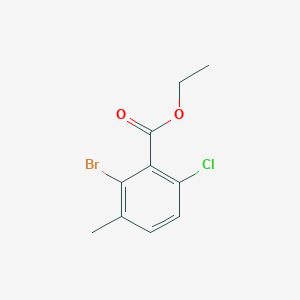


![4-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13657670.png)
